These reactions offer potential routes for synthesizing a library of novel compounds with diverse structures and properties. []
4-Bromo-5-methylthiazol-2-amine is a halogenated heterocyclic compound with systematic names including 5-bromo-4-methylthiazol-2-amine and 2-amino-5-bromo-4-methylthiazole. Its molecular formula is C₄H₅BrN₂S (molecular weight: 193.07 g/mol), confirmed across multiple chemical databases [1] [2] [5]. The compound’s structure consists of a thiazole ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 3034-57-9 (primary) / 1209167-05-4 (isomer) [5] [10] |
IUPAC Name | 5-Bromo-4-methyl-1,3-thiazol-2-amine |
SMILES | NC₁=NC(C)=C(Br)S₁ |
InChI Key | XZYIDZIGJVUTKE-UHFFFAOYSA-N |
Isomeric Forms | Hydrochloride salt (CAS: 18954728) |
The hydrochloride salt form (C₄H₆BrClN₂S) is commercially available, with the SMILES string NC₁=NC(C)=C(Br)S₁.Cl [7]. Spectroscopic characterization includes IR bands for N-H/NH₂ stretches (3364–3148 cm⁻¹) and mass spectral M+1 peaks [4].
The thiazole scaffold emerged as a critical heterocycle in medicinal chemistry following the 1946 discovery of aminothiazole’s antithyroid activity [9]. A transformative advancement was the incorporation of 2-aminothiazole moieties into β-lactam antibiotics, beginning with cephalosporins in the 1960s. This innovation revolutionized antibacterial therapy by enhancing microbial resistance profiles and pharmacokinetics [9].
The late 20th century saw 2-aminothiazoles evolve into privileged structures for kinase inhibition. Notably, dasatinib (BMS-354825), a 2-aminothiazole derivative approved in 2006, targets Src-family kinases for chronic myeloid leukemia treatment. Its discovery validated structure-activity relationships (SAR) where the 2-aminothiazole anchor enabled optimal binding affinity [9].
Table 2: Historical Milestones of Thiazole Derivatives
Year | Milestone | Significance |
---|---|---|
1946 | Aminothiazole for thyrotoxicosis | First therapeutic application of 2-aminothiazoles |
1960s | Cephalosporin antibiotics | 2-aminothiazole acyl side chains enhanced efficacy |
2006 | Dasatinib (kinase inhibitor) | Demonstrated 2-aminothiazole as kinase scaffold |
2010s | Vosaroxin (anticancer) | Expanded to quinolone-thiazole hybrids |
Despite their utility, 2-aminothiazoles face challenges as potential pan-assay interference compounds (PAINS) due to reactivity risks like photo-degradation or thiol adduct formation [9].
4-Bromo-5-methylthiazol-2-amine serves as a versatile synthon in organic synthesis. Its bromomethyl and amino groups enable cross-coupling reactions, nucleophilic substitutions, and condensations. For instance, it is a precursor to Schiff bases synthesized via condensation with aldehydes—a reaction exploited to develop antioxidants [4].
In medicinal chemistry, derivatives exhibit multifunctional bioactivities:
Table 3: Bioactivity of Thiazole Derivatives
Derivative | Biological Activity | Key Finding |
---|---|---|
Schiff base 6a | DPPH radical scavenging | IC₅₀ = 14.9 μg/mL (cf. ascorbic acid: 12.5 μg/mL) |
Schiff base 6e | Hydroxyl radical scavenging | IC₅₀ = 18.0 μg/mL |
Dasatinib | Bcr-Abl kinase inhibition | FDA-approved for leukemia |
This compound’s bromine atom facilitates further functionalization, such as Suzuki couplings or Grignard reactions, enabling structural diversification for drug discovery pipelines [2] [5].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8